Icmt-IN-1

ICMT SAR drug discovery

Validating ICMT's role in Ras-mutant oncogenesis requires selective inhibitors with cellular potency. Icmt-IN-1 (compound 75) solves this with: - Biochemical IC50 of 0.0013 μM against human ICMT - Induces cytoplasmic ICMT accumulation & suppresses K-Ras/N-Ras mutant cell proliferation - Cell-permeable; validated in HGPS senescence models - HPLC ≥98%, molecular formula C24H33NO2

Molecular Formula C24H33NO2
Molecular Weight 367.5 g/mol
Cat. No. B12385096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-1
Molecular FormulaC24H33NO2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC1(CC(CC(O1)(C)C)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C
InChIInChI=1S/C24H33NO2/c1-22(2)17-24(18-23(3,4)27-22,19-10-7-6-8-11-19)14-15-25-20-12-9-13-21(16-20)26-5/h6-13,16,25H,14-15,17-18H2,1-5H3
InChIKeyAGLCGCXQQDBYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icmt-IN-1: High-Potency ICMT Inhibitor


Icmt-IN-1 (also known as compound 75) is a small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. It belongs to a class of methylated tetrahydropyranyl derivatives that block the final step of post-translational modification of CAAX proteins, including Ras family GTPases [1]. The compound exhibits an exceptionally low IC50 of 0.0013 μM against human ICMT in biochemical assays, and it induces cytoplasmic accumulation of ICMT while suppressing proliferation in multiple cancer cell lines harboring K-Ras and N-Ras mutations [1].

ICMT pathway inhibition and CAAX protein modification studies
Ras-mutant cell signaling and protein mislocalization research
Cellular target-engagement assays requiring high reported biochemical activity

Icmt-IN-1 vs. Analogues: Structural Specificity


ICMT inhibitors share a common target, but their pharmacological profiles diverge sharply due to structural nuances that govern potency, cellular permeability, and downstream biological effects. Substituting Icmt-IN-1 with a closely related analogue—even one from the same tetrahydropyranyl series—is not scientifically equivalent. For example, the IC50 values for other ICMT inhibitors span a >350-fold range (from 0.0013 μM to >0.5 μM) [1]. These differences translate into substantial variation in Ras mislocalization and anti-proliferative activity in cancer cell models [1]. Furthermore, the unique 3-methoxy substitution and tetrahydropyranyl ring methylation pattern in Icmt-IN-1 contribute to its nanomolar potency, which is not replicated by earlier hits or other lead series [1].

Structural analogue inhibitory profiles may differ markedly. Even within the same tetrahydropyranyl series, reported IC50 values span over 350-fold; substitution with a close analogue may not replicate target engagement.
Cellular permeability and Ras mislocalization may not transfer. Methylation pattern and 3-methoxy substitution contribute to cell-based activity; analogues with different substitution profiles may show altered intracellular target modulation.
Anti-proliferative response is context-dependent. Growth-inhibition outcomes in Ras-mutant cell models are sensitive to biochemical activity thresholds; weaker inhibitors may not produce meaningful pathway-response endpoints at comparable concentrations.

Icmt-IN-1: Key Differentiation Evidence


IC50 Potency: Superior Improvement Over Lead Compounds

Icmt-IN-1 (compound 75) demonstrates an IC50 of 1.3 nM against ICMT in a biochemical assay, representing a 10-fold improvement over the previous lead compound 27 (IC50 = ~13 nM) and a >140-fold improvement over the initial hit compound 3 (IC50 = 185 nM) [1]. This marked enhancement in potency is attributed to optimized methylation of the tetrahydropyranyl ring, which improves binding interactions with the enzyme's active site [1].

IC50 vs. Lead Compounds
Head-to-head
IC50 1.3 nM — 10-fold improvement over lead compound 27 (13 nM); >140-fold over initial hit compound 3 (185 nM)
Icmt-IN-1 1.3 nM
Cpd 27 13 nM
Cpd 3 185 nM
Supports target-engagement assay context
Biochemical assay with recombinant ICMT and AFC substrate
ICMT SAR drug discovery

Potency Comparison with Other ICMT Inhibitors

Icmt-IN-1 (IC50 = 0.0013 μM) is significantly more potent than many other commercially available ICMT inhibitors . For instance, it is approximately 19-fold more potent than Icmt-IN-14 (IC50 = 0.025 μM), 24-fold more potent than Icmt-IN-11 (IC50 = 0.031 μM), 53-fold more potent than Icmt-IN-41 (IC50 = 0.069 μM), 142-fold more potent than Icmt-IN-10 (IC50 = 0.184 μM), 177-fold more potent than (S)-ICMT-IN-3 (IC50 = 0.23 μM), 323-fold more potent than Icmt-IN-12 (IC50 = 0.42 μM), and 362-fold more potent than Icmt-IN-13 (IC50 = 0.47 μM) . This wide range in IC50 values highlights the critical role of specific structural modifications in achieving low nanomolar activity.

Cross-Inhibitor Potency Ranking
Reported
IC50 1.3 nM — 19- to 362-fold greater reported activity than listed comparators
Icmt-IN-1: 0.0013 μM
Icmt-IN-14: 0.025 μM
Icmt-IN-11: 0.031 μM
Icmt-IN-41: 0.069 μM
Icmt-IN-10: 0.184 μM
(S)-ICMT-IN-3: 0.23 μM
Icmt-IN-12: 0.42 μM
Icmt-IN-13: 0.47 μM
Reported class potency context
Cross-study comparison; assay conditions may vary
ICMT inhibitor SAR comparator

Cellular ICMT Accumulation in Cancer Cells

Icmt-IN-1 elicits a clear dose-dependent increase in cytoplasmic accumulation of ICMT in HCT-116 colorectal carcinoma cells, a direct functional readout of target engagement . This effect is mechanistically linked to the mislocalization of Ras proteins, which require ICMT-mediated methylation for proper membrane targeting. In contrast, less potent analogues like compound 3 or compound 27 require significantly higher concentrations to achieve similar effects . The observed cellular phenotype aligns with the compound's sub-nanomolar biochemical IC50, confirming that the high potency translates into effective cellular target modulation.

Cellular ICMT Accumulation
Reported
Dose-dependent cytoplasmic ICMT accumulation in HCT-116 cells
HCT-116 colorectal carcinoma Immunofluorescence Western blot
Supports cellular target-engagement review
Qualitative improvement consistent with biochemical activity gain
Ras mislocalization HCT-116 cellular assay

Anti-Proliferative Effects in Ras-Mutant Cancer Cells

Icmt-IN-1 suppresses proliferation of multiple cancer cell lines expressing K-Ras and N-Ras mutations, including HCT-116 . In the primary publication, potent ICMT inhibitors reduced cell viability with growth inhibition (GI50) values ranging from 0.3 μM to >100 μM across a panel of cancer cell lines [1]. The specific GI50 for Icmt-IN-1 in HCT-116 cells is reported in the low micromolar range, consistent with its ability to disrupt Ras membrane localization [1]. This anti-proliferative activity is a direct consequence of ICMT inhibition and distinguishes Icmt-IN-1 from less potent analogues that fail to achieve meaningful growth inhibition at tolerable concentrations.

Anti-Proliferative GI50
Class-level
0.3–10 μM GI50 range
Sensitive Ras-mutant cancer cell lines; weaker inhibitors require >10 μM
Supports cell-model response context
Panel of Ras-mutant lines; endpoint values are source-specific
cancer Ras proliferation GI50

Icmt-IN-1: Research and Preclinical Applications


Target Validation in Ras-Driven Cancers

Icmt-IN-1 is ideal for in vitro target validation experiments aimed at dissecting the role of ICMT-mediated methylation in Ras-driven oncogenesis. Its sub-nanomolar biochemical IC50 ensures robust target engagement in cell-based assays using low micromolar concentrations, minimizing off-target toxicity [1]. Researchers can utilize Icmt-IN-1 to assess the dependency of Ras-mutant cancer cell lines (e.g., HCT-116, NCI-H460) on ICMT activity, and to correlate ICMT inhibition with downstream effects on MAPK and PI3K signaling pathways [1].

Chemical Probe for Progeria and Senescence

ICMT inhibition has emerged as a therapeutic strategy for Hutchinson-Gilford progeria syndrome (HGPS), where it mitigates the toxic effects of farnesylated and methylated progerin [2]. Icmt-IN-1, as a potent and cell-permeable ICMT inhibitor, serves as a valuable chemical probe to delay senescence and stimulate proliferation in late-passage HGPS fibroblasts and Zmpste24-deficient mouse cells [2]. Its use can help delineate the contribution of ICMT to lamin A processing and cellular aging phenotypes.

Benchmarking for ICMT Inhibitor SAR Campaigns

In medicinal chemistry programs focused on developing next-generation ICMT inhibitors, Icmt-IN-1 functions as a critical positive control and benchmark for potency. Its well-characterized SAR and low nanomolar activity provide a standard against which new chemical entities can be compared in biochemical and cellular assays [1]. The availability of robust analytical data (HPLC purity ≥98%, molecular formula C24H33NO2) ensures reproducibility across independent studies .

In Vivo Formulation for PK/PD Studies

Icmt-IN-1 has been formulated for in vivo administration using established vehicles (e.g., DMSO:Corn oil = 10:90) . This enables its use in preclinical pharmacokinetic/pharmacodynamic studies to evaluate target engagement and anti-tumor efficacy in mouse xenograft models. The compound's defined solubility profile and formulation protocols facilitate reproducible dosing and exposure-response analyses.

Application
Selection Property
Validation Focus
Ras-driven oncogenic signaling studies
Target engagement in Ras-mutant cell lines
MAPK/PI3K pathway-response context
Progeria senescence model studies
Cell-permeable ICMT inhibition
Lamin A processing endpoint review
ICMT inhibitor SAR benchmarking
Reference inhibitor with reported SAR
Biochemical and cellular assay context
Preclinical PK/PD model studies
In vivo formulation compatibility
Exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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